
2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-(propan-2-yl)-1,3-oxazole, also known as CMOPO, is a synthetic compound that has been studied extensively due to its potential applications in the field of medicinal chemistry. CMOPO is a relatively new compound, first synthesized in the early 2000s, and has since become a popular research topic among scientists.
作用機序
The mechanism of action of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole is not fully understood. However, it is believed that the compound binds to certain receptors in the body and modulates their activity. This binding is believed to be mediated by hydrogen bonding and hydrophobic interactions between the molecule and the receptor. Additionally, 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole may interact with certain enzymes in the body, resulting in the modulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole are not fully understood. However, it has been suggested that the compound may have anti-inflammatory and anti-cancer properties. Additionally, 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties. It has also been suggested that 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole may be beneficial in the treatment of certain neurological disorders, such as epilepsy and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole in laboratory experiments include its low cost and ease of synthesis. Additionally, the compound is relatively stable and has a relatively low toxicity. The main limitation of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
For 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole research include the exploration of its potential applications in the field of medicinal chemistry, such as the development of novel drugs and pharmaceuticals. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to explore the potential of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole as an antimicrobial agent. Finally, further research is needed to explore the potential of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole as a therapeutic agent for the treatment of certain neurological disorders.
合成法
2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole is synthesized using a method known as the Diels-Alder reaction. This reaction involves the reaction of an electron-rich diene and an electron-deficient dienophile. In the case of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole, the diene is 2-chloromethyl-4-methyl-1,3-butadiene and the dienophile is propan-2-yl-1,3-oxazole. The reaction is catalyzed by a Lewis acid, such as boron trifluoride, and proceeds through a cycloaddition mechanism. The product of the reaction is the desired 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole compound.
科学的研究の応用
2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole has been studied extensively due to its potential applications in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various compounds, including a variety of heterocyclic compounds and polycyclic aromatic compounds. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in the field of catalysis. In addition, 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole has been used in the synthesis of novel drugs and pharmaceuticals, such as anti-inflammatory and anti-cancer agents.
特性
IUPAC Name |
2-(chloromethyl)-4-propan-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTAZFCMCRBDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=COC(=N1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-(propan-2-yl)-1,3-oxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B6601043.png)
![2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6601045.png)
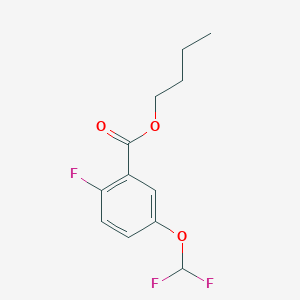
![3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one](/img/structure/B6601057.png)
![rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B6601068.png)
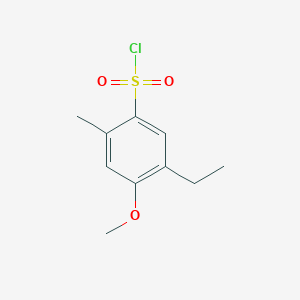
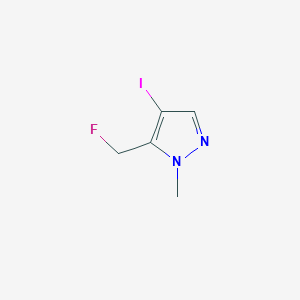

![2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid](/img/structure/B6601097.png)
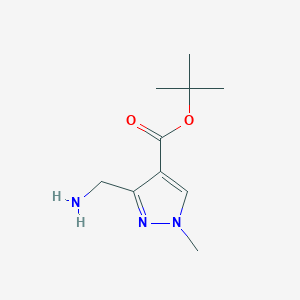
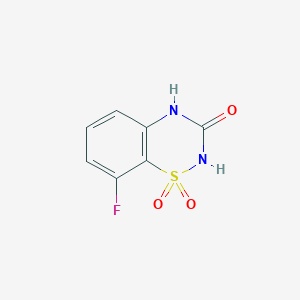
![rac-tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B6601133.png)
![(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6601139.png)
![tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B6601143.png)